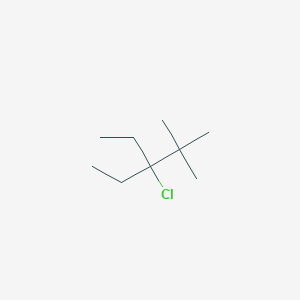
3-Chloro-3-ethyl-2,2-dimethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-ethyl-2,2-dimethylpentane is an organic compound with the molecular formula C9H19Cl. It belongs to the class of alkyl halides, where a chlorine atom is bonded to a carbon atom in an alkane chain. This compound is characterized by its unique structure, which includes a chlorine atom attached to a carbon that is also bonded to an ethyl group and two methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-ethyl-2,2-dimethylpentane typically involves the chlorination of 3-ethyl-2,2-dimethylpentane. This can be achieved through a free radical halogenation reaction, where chlorine gas (Cl2) is used in the presence of ultraviolet light or a radical initiator to replace a hydrogen atom with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-Chloro-3-ethyl-2,2-dimethylpentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or ammonia (NH3), leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 3-ethyl-2,2-dimethyl-1-pentene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). The reactions are typically carried out in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, and amines.
Elimination Reactions: Alkenes, specifically 3-ethyl-2,2-dimethyl-1-pentene.
科学的研究の応用
3-Chloro-3-ethyl-2,2-dimethylpentane has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the effects of alkyl halides on biological systems, including their potential as antimicrobial agents.
Medicine: Research into the pharmacological properties of alkyl halides may involve this compound to understand its interactions with biological targets.
Industry: It can be used in the production of specialty chemicals and as a reagent in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Chloro-3-ethyl-2,2-dimethylpentane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon it is attached to, making it susceptible to nucleophilic attack or base-induced elimination.
類似化合物との比較
Similar Compounds
- 3-Chloro-2,2-dimethylpentane
- 3-Chloro-3-methyl-2,2-dimethylpentane
- 3-Chloro-3-ethyl-2-methylpentane
Uniqueness
3-Chloro-3-ethyl-2,2-dimethylpentane is unique due to the presence of both an ethyl group and two methyl groups attached to the same carbon atom as the chlorine. This structural arrangement influences its reactivity and the types of reactions it can undergo, distinguishing it from other similar alkyl halides.
特性
CAS番号 |
86661-53-2 |
|---|---|
分子式 |
C9H19Cl |
分子量 |
162.70 g/mol |
IUPAC名 |
3-chloro-3-ethyl-2,2-dimethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-6-9(10,7-2)8(3,4)5/h6-7H2,1-5H3 |
InChIキー |
VXAAUICUIBQBAE-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


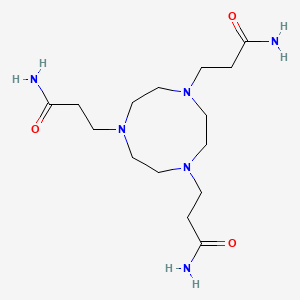
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)
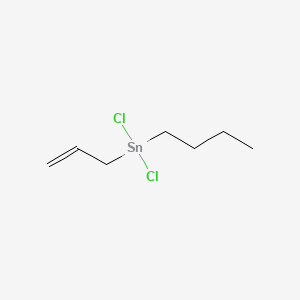
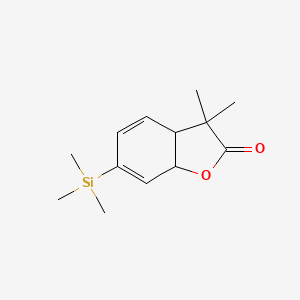

![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)

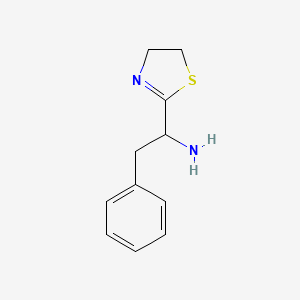

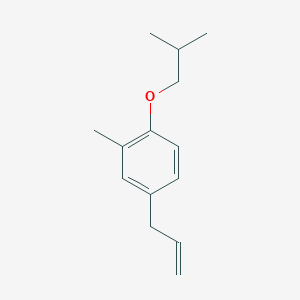
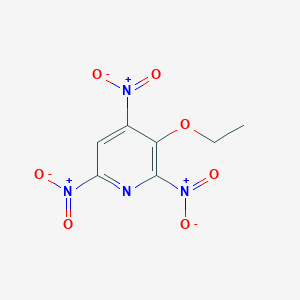
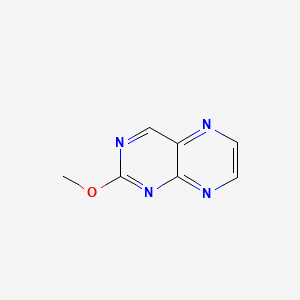
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
